(R)-tosufloxacin
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Overview
Description
(R)-tosufloxacin is a 7-(3-aminopyrrolidin-1-yl)-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid that is the (R)-enantiomer of tosufloxacin. It is a conjugate base of a this compound(1+). It is an enantiomer of a (S)-tosufloxacin.
Scientific Research Applications
1. Treatment Challenges in Specific Infections
(R)-tosufloxacin, a fluoroquinolone, has been used for treating pneumonia but presents challenges when lung tuberculosis is a possibility. A study highlighted a case where initial improvement with tosufloxacin led to misdiagnosis, delaying appropriate tuberculosis treatment (Fujishima et al., 2019).
2. Antibacterial Activity and Approval for Various Infections
Tosufloxacin tosilate, approved for respiratory, urinary tract, hepatobiliary, and gastrointestinal infections, has expanded its indications over the years. Its safety and pharmacokinetics were extensively studied, leading to its widespread use by physicians (Niki, 2002).
3. Emergence of Resistant Strains
The approval of this compound granules for children in Japan to treat drug-resistant bacterial infections has been followed by the emergence of quinolone-resistant Streptococcus pneumoniae strains. This underscores the need for careful monitoring and appropriate use of fluoroquinolones (Takeuchi et al., 2017).
4. Effectiveness in Preventing Secondary Infections
In patients with hematological malignancies, tosufloxacin tosilate was evaluated for its effectiveness in preventing secondary infections, demonstrating its potential in specific patient populations (Sawada et al., 2012).
5. Superior Antimicrobial Activity
A study highlighted tosufloxacin's superior antimicrobial activity against various pathogens, such as Salmonella, E. coli, and Pseudomonas pseudomallei, indicating its potential as a treatment option in the tropics (Srimuang et al., 2012).
6. Pharmacokinetic Analysis
Pharmacokinetic analysis of tosufloxacin, including determination in human plasma, has been conducted to understand its behavior in the human body, which is crucial for optimizing its therapeutic use (Shiqian, 2010).
7. Interactions with Proteins
Studies have investigated the interaction between tosufloxacin and proteins like bovine serum albumin. These interactions are significant for understanding the drug's pharmacodynamics and potential side effects (Deng & Liu, 2012).
8. Drug Formulation and Solubility Improvement
Research on improving the solubility and dissolution properties of tosufloxacin, such as through the preparation of inclusion complexes, is critical for enhancing its efficacy and bioavailability (Sun et al., 2019).
9. Application in Medical Devices
Tosufloxacin's application extends to medical devices, such as its use in modified urinary catheters to enhance antimicrobial activity and reduce the risk of infection (Kowalczuk et al., 2015).
Properties
Molecular Formula |
C19H15F3N4O3 |
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Molecular Weight |
404.3 g/mol |
IUPAC Name |
7-[(3R)-3-aminopyrrolidin-1-yl]-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid |
InChI |
InChI=1S/C19H15F3N4O3/c20-9-1-2-15(13(21)5-9)26-8-12(19(28)29)16(27)11-6-14(22)18(24-17(11)26)25-4-3-10(23)7-25/h1-2,5-6,8,10H,3-4,7,23H2,(H,28,29)/t10-/m1/s1 |
InChI Key |
WUWFMDMBOJLQIV-SNVBAGLBSA-N |
Isomeric SMILES |
C1CN(C[C@@H]1N)C2=C(C=C3C(=O)C(=CN(C3=N2)C4=C(C=C(C=C4)F)F)C(=O)O)F |
Canonical SMILES |
C1CN(CC1N)C2=C(C=C3C(=O)C(=CN(C3=N2)C4=C(C=C(C=C4)F)F)C(=O)O)F |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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